3alpha,6beta,7beta,12beta-Tetrahydroxy-5beta-cholan-24-oic Acid
Overview
Description
“3alpha,6beta,7beta,12beta-Tetrahydroxy-5beta-cholan-24-oic Acid” is a type of bile acid, which is a family of molecules that are involved in the digestion of dietary fats . It is a tetrahydroxy-5β-cholanic acid that is 5β-cholan-24-oic acid substituted by hydroxy groups at positions 3, 6, 7, and 12 .
Molecular Structure Analysis
The molecular formula of “this compound” is C24H40O6 . The molecule contains a total of 73 bonds. There are 33 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 carboxylic acid (aliphatic), 5 hydroxyl groups, and 4 secondary alcohols .Scientific Research Applications
Chemical Structure and Synthesis
- The dehydration of 3alpha, 7alpha-Dihydroxy-5beta-cholan-24-oic acid has been studied, leading to products like 3alpha-hydroxy-5beta, 14beta-chol-8-en-24-oic acid, contributing to the understanding of its chemical structure and synthesis pathways (Harano, Fujita, Harano, & Yamasaki, 1977).
Crystal Structures and Molecular Behavior
- Research on oxo-cholic acids, including derivatives like 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholan-24-oic acid, has revealed their crystal structures and the supramolecular architectures formed through hydrogen bonding, enhancing our understanding of their physical and chemical properties (Bertolasi, Ferretti, Pretto, Fantin, Fogagnolo, & Bortolini, 2005).
Metabolic Insights and Bile Acid Identification
- Identification of various bile acids in human serum and urine, including 3alpha, 6alpha-dihydroxy-5beta-cholan-24-oic acid, has provided insights into bile acid metabolism and the discovery of new metabolic pathways (Summerfield, Billing, & Shackleton, 1976).
Electrochemical Oxidation Studies
- The study of the anodic electrochemical oxidation of cholic acid, yielding products like 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholan-24-oic acid, provides valuable information on the regioselectivity of oxidation processes in these compounds (Medici, Pedrini, Battisti, Fantin, Fogagnolo, & Guerrini, 2001).
Biosynthetic Pathways and Chemical Synthesis
- Research into the chemical synthesis of bile acid derivatives, such as 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acids, has provided deeper insights into the biosynthetic pathways of these molecules (Kurosawa, Fujiwara, Nakano, Sato, Yoshimura, & Murai, 2001).
Predictive Studies in Crystallography
- Advanced predictive studies using crystal structures of similar compounds have been employed to predict the hydrogen bond network of related bile acids, enhancing the understanding of their molecular interactions (Jover, Meijide, Soto, Tato, Núñez, Ton-nu, & Hofmann, 2004).
Properties
IUPAC Name |
(4R)-4-[(3R,5R,6S,7R,8R,9S,10R,12R,13R,14S,17R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O6/c1-12(4-7-19(27)28)14-5-6-15-20-16(11-18(26)24(14,15)3)23(2)9-8-13(25)10-17(23)21(29)22(20)30/h12-18,20-22,25-26,29-30H,4-11H2,1-3H3,(H,27,28)/t12-,13-,14-,15+,16+,17+,18-,20+,21+,22-,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCMFMBNEAMQMA-XEGXWRQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(C(C4C3(CCC(C4)O)C)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101197766 | |
Record name | (3α,5β,6β,7β,12β)-3,6,7,12-Tetrahydroxycholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101197766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3a,6b,7b,12b-Tetrahydroxy-5b-cholanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000377 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
140852-41-1 | |
Record name | (3α,5β,6β,7β,12β)-3,6,7,12-Tetrahydroxycholan-24-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140852-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3α,5β,6β,7β,12β)-3,6,7,12-Tetrahydroxycholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101197766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3a,6b,7b,12b-Tetrahydroxy-5b-cholanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000377 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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